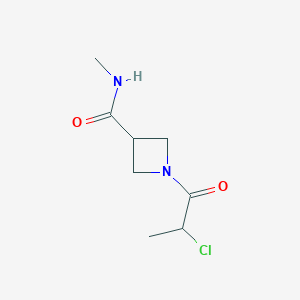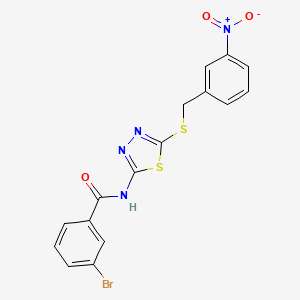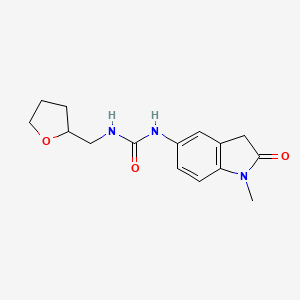
1-(2-Chloropropanoyl)-N-methylazetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropropanoyl)-N-methylazetidine-3-carboxamide, also known as 2-Chloropropionyl chloride , is a chemical compound with the molecular formula C₃H₄Cl₂O . It belongs to the class of acyl chlorides and contains a chlorine atom attached to the propionyl group. This compound is synthesized for various applications in organic synthesis, pharmaceuticals, and other chemical processes .
Synthesis Analysis
The resulting product is 2-Chloropropionyl chloride. Thionyl chloride acts as a dehydrating agent, converting the carboxylic acid group into an acyl chloride. This method is widely used in laboratories for the preparation of acyl chlorides .
Molecular Structure Analysis
The molecular structure of 2-Chloropropionyl chloride consists of a propionyl group (CH₃CHClCO-) attached to a chlorine atom. The compound adopts a linear geometry due to the sp² hybridization of the carbon atoms. The chlorine atom is directly bonded to the carbonyl carbon, resulting in a reactive acyl chloride functional group. The presence of this functional group makes 2-Chloropropionyl chloride a versatile reagent in organic synthesis .
Chemical Reactions Analysis
- Conversion to Other Derivatives : By reacting with appropriate reagents, it can be converted into other functional groups, such as esters or anhydrides .
Physical And Chemical Properties Analysis
Mecanismo De Acción
2-Chloropropionyl chloride’s mechanism of action primarily involves its reactivity as an acylating agent. It readily reacts with nucleophiles, leading to the formation of new chemical bonds. Its acyl chloride functionality allows it to participate in various synthetic transformations, making it valuable in organic chemistry and drug synthesis .
Safety and Hazards
Direcciones Futuras
Research on 2-Chloropropionyl chloride continues to explore its applications in drug synthesis, polymer chemistry, and materials science. Future studies may focus on developing more efficient synthetic routes, exploring its reactivity with specific substrates, and investigating its potential as a building block for novel compounds .
Propiedades
IUPAC Name |
1-(2-chloropropanoyl)-N-methylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-5(9)8(13)11-3-6(4-11)7(12)10-2/h5-6H,3-4H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKCBQYXXJYTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)C(=O)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(Dimethylamino)pyridazin-3-yl]-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2596860.png)
![4-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2596861.png)


![Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate](/img/structure/B2596865.png)



![N-([2,3'-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2596872.png)

![N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2596875.png)


![N-(4-chlorophenyl)-4-[2-(cyclopropylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B2596882.png)